N-Propionylcysteine

Übersicht

Beschreibung

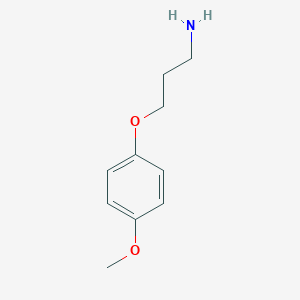

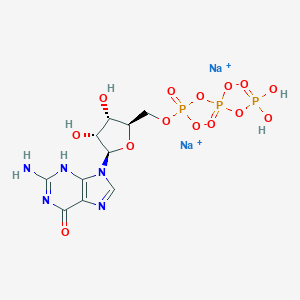

“N-Propionylcysteine” is a chemical compound with the molecular formula C6H11NO3S . It has an average mass of 177.221 Da and a monoisotopic mass of 177.045959 Da .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-Propionylcysteine”, the synthesis of similar compounds like N-acetylcysteine has been reported . The synthesis of N-acetylcysteine involves an effective method for high-yield synthesis in a single-batch step instead of using a multi-stage process .

Molecular Structure Analysis

The molecular structure of “N-Propionylcysteine” can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . NMR can provide atomic resolution information on the binding interfaces, intermolecular affinity, and binding-induced conformational changes .

Physical And Chemical Properties Analysis

“N-Propionylcysteine” has a density of 1.2±0.1 g/cm3, a boiling point of 407.2±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It also has a molar refractivity of 42.9±0.3 cm3, a polar surface area of 105 Å2, and a molar volume of 142.6±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Homocysteine Metabolism and Thrombotic Disease : N-Propionylcysteine is used to study homocysteine metabolism and its role in thrombotic disease (D’Angelo & Selhub, 1997).

Type 2 Diabetes : It is also utilized in investigations to understand the levels of homocysteine and folate in patients with type 2 diabetes (Hellgren et al., 2005).

Vascular Disease : N-Propionylcysteine plays a role in studies examining the relationship between elevated homocysteine levels and vascular disease, affecting both vascular wall structure and the blood coagulation system (Selhub, 1999).

Protein Structure and Protein-Folding Pathways : This compound is significant in research on sulfur-containing amino acids, crucial in protein structure and protein-folding pathways (Brosnan & Brosnan, 2006).

Polycystic Ovary Syndrome (PCOS) : There is evidence that N-acetyl-cysteine treatment, a related compound, improves insulin sensitivity in women with polycystic ovary syndrome (Fulghesu et al., 2002).

Chronic Obstructive Pulmonary Disease (COPD) and Other Conditions : N-acetylcysteine supplementation, another related compound, has applications in preventing COPD exacerbation, preventing contrast-induced kidney damage, attenuating influenza virus illness, treating pulmonary fibrosis, and treating infertility (Millea, 2009).

Human Health Improvement : L-Cysteine, a related amino acid, is used in diet, supplements, and drugs to improve human health or treat certain diseases, but its role and effectiveness are still debated (Clemente Plaza et al., 2018).

Antioxidant Status in Health and Disease : Cysteine-rich proteins, like keratin, may improve antioxidant status in health and disease by boosting GSH synthesis (McPherson & Hardy, 2011).

Eigenschaften

IUPAC Name |

(2R)-2-(propanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-2-5(8)7-4(3-11)6(9)10/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBJNRLWAGIQLW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183055 | |

| Record name | N-Propionylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propionylcysteine | |

CAS RN |

2885-79-2 | |

| Record name | N-Propionylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002885792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propionylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)

![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)